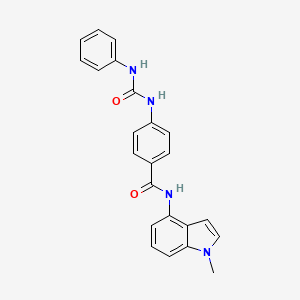
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. MI-773 is a potent and selective inhibitor of the p53-MDM2 interaction, which has been shown to play a critical role in cancer development and progression.
Wirkmechanismus
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide is a potent and selective inhibitor of the p53-MDM2 interaction. MDM2 is an E3 ubiquitin ligase that binds to and inhibits p53, a tumor suppressor protein that plays a critical role in cell cycle regulation, apoptosis, and DNA repair. The inhibition of the p53-MDM2 interaction by N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide leads to the activation of the p53 pathway, which results in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth in preclinical models. N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has also been shown to increase the expression of p53 target genes, which play a critical role in cell cycle regulation, apoptosis, and DNA repair. N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been shown to have minimal effects on normal cells, making it a promising therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has several advantages for lab experiments, including its potency and selectivity for the p53-MDM2 interaction, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its minimal effects on normal cells. However, N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide also has some limitations, including its low solubility in water, which can make it difficult to use in some assays, and its potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
For N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide research include the identification of biomarkers that can predict response to treatment, the optimization of dosing and scheduling regimens, and the development of combination therapies that can enhance its efficacy. Additionally, the potential for off-target effects and the development of resistance to N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide will need to be carefully monitored and addressed in future studies.
Synthesemethoden
The synthesis of N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide involves a multistep process that starts with the synthesis of the key intermediate, 4-(phenylcarbamoylamino)benzamide. The intermediate is then reacted with 1-methylindole-4-carboxylic acid to produce N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide. The synthesis of N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been optimized to improve the yield and purity of the compound, making it suitable for use in preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been extensively studied for its potential therapeutic applications in various types of cancer. The inhibition of the p53-MDM2 interaction by N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide leads to the activation of the p53 pathway, which plays a critical role in cell cycle regulation, apoptosis, and DNA repair. N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth in preclinical models.
Eigenschaften
IUPAC Name |
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-27-15-14-19-20(8-5-9-21(19)27)26-22(28)16-10-12-18(13-11-16)25-23(29)24-17-6-3-2-4-7-17/h2-15H,1H3,(H,26,28)(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJJCIXMQGOKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylbutanamide](/img/structure/B7552636.png)
![3,4-dimethyl-N-[3-oxo-3-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)hydrazinyl]propyl]benzenesulfonamide](/img/structure/B7552638.png)
![N-[2-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methylamino]-2-oxoethyl]-2-methylfuran-3-carboxamide](/img/structure/B7552643.png)
![1-[2-[4-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7552647.png)
![4,5-dichloro-1-methyl-N-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7552656.png)
![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-[4-methyl-4-(2-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7552663.png)
![1-[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-3-[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B7552667.png)
![3-methyl-N-[4-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazol-3-yl]-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B7552669.png)
![4-[[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7552672.png)
![3'-[[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7552688.png)
![3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide](/img/structure/B7552696.png)
![N-[[4-(benzimidazol-1-ylmethyl)phenyl]methyl]-1-methyl-2-oxoquinoline-4-carboxamide](/img/structure/B7552698.png)
![2-Benzyl-5-[[4-(3,4-dichlorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7552705.png)
![2-[4-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]piperidin-1-yl]-N-phenylacetamide](/img/structure/B7552726.png)